
6b,10a-Dihydrofluoranthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6b,10a-Dihydrofluoranthene is an organic compound with the molecular formula C₁₆H₁₂. It is a polycyclic aromatic hydrocarbon (PAH) that consists of a fluoranthene core with additional hydrogen atoms. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6b,10a-Dihydrofluoranthene typically involves cycloaddition reactions. One such method includes the reaction of isoquinolinium salts with 3-nitrochromenes in the presence of triethylamine as a base in ethanol at room temperature . This method is efficient and diastereoselective, producing the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves similar cycloaddition reactions under controlled conditions to ensure high purity and yield. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
6b,10a-Dihydrofluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoranthenequinones, while reduction can produce fully hydrogenated derivatives. Substitution reactions result in halogenated or alkylated fluoranthenes.
Aplicaciones Científicas De Investigación
6b,10a-Dihydrofluoranthene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex PAHs and other organic compounds.
Biology: Studies on its biological activity and potential effects on living organisms.
Medicine: Research into its potential therapeutic properties and interactions with biological systems.
Industry: Used in the development of materials with specific properties, such as semiconductors and organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism by which 6b,10a-Dihydrofluoranthene exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
6b,10a-Dihydrofluoranthene can be compared with other similar PAHs, such as:
Fluoranthene: The parent compound without additional hydrogen atoms.
Pyrene: Another PAH with a similar structure but different arrangement of carbon atoms.
Benzo[a]pyrene: A well-known PAH with significant biological activity.
The uniqueness of this compound lies in its specific hydrogenation pattern, which can influence its chemical reactivity and interactions with other molecules.
Propiedades
Número CAS |
41593-24-2 |
|---|---|
Fórmula molecular |
C16H12 |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
6b,10a-dihydrofluoranthene |
InChI |
InChI=1S/C16H12/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-10,12-13H |
Clave InChI |
UPRKFOPXIHCNDX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2C(C=C1)C3=CC=CC4=C3C2=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


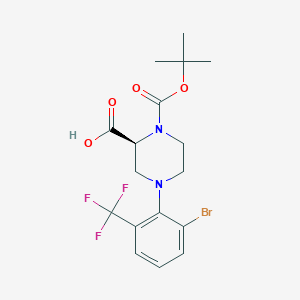
![Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro-](/img/structure/B13733182.png)
![3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde](/img/structure/B13733185.png)
![3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide](/img/structure/B13733189.png)
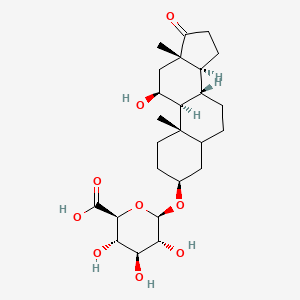
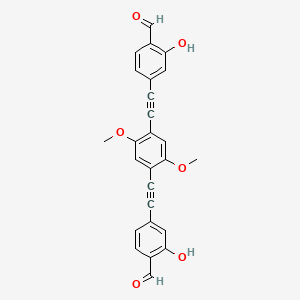

![n-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B13733217.png)
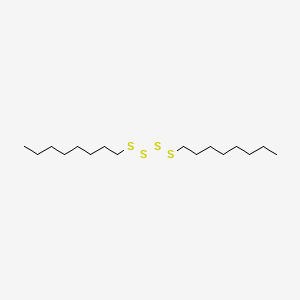
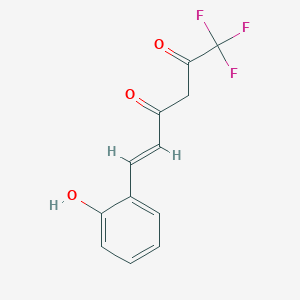
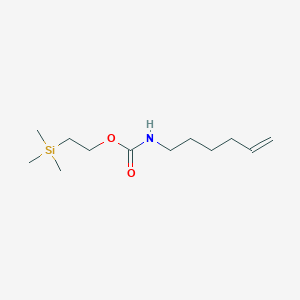

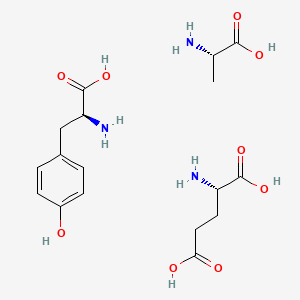
![benzyl N-[(1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate](/img/structure/B13733251.png)
